molecular formula C19H13FN2OS2 B2644210 N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 941967-49-3

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2644210
CAS No.: 941967-49-3
M. Wt: 368.44
InChI Key: LZGMTENYLRPOBE-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and yield .

Scientific Research Applications

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby disrupting essential biological pathways. For instance, it may inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide stands out due to its unique combination of a benzothiazole core, fluorine substitution, and thiophene carboxamide moiety. This unique structure imparts specific biological activities and chemical reactivity that are not observed in other similar compounds .

Properties

IUPAC Name

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2OS2/c20-14-8-9-15-17(11-14)25-19(21-15)22(12-13-5-2-1-3-6-13)18(23)16-7-4-10-24-16/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGMTENYLRPOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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